Benzyl ethyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGSLSITVQVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945446 | |
| Record name | Benzyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22768-02-1 | |
| Record name | NSC409982 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC29889 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl Ethyl Carbonate and Analogs
Transesterification Routes for Benzyl (B1604629) Ethyl Carbonate Formation
Transesterification represents a prominent and widely studied route for the synthesis of unsymmetrical organic carbonates. researchgate.net This pathway is valued for its potential to utilize readily available starting materials under catalytic conditions.
The formation of benzyl ethyl carbonate can be achieved through the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with benzyl alcohol and ethanol (B145695). google.comresearchgate.net This equilibrium-driven reaction involves the exchange of alkoxy groups, catalyzed by either basic or acidic substances. The process can be conducted continuously by passing reactants in a countercurrent manner through a column containing a fixed-bed catalyst. google.com For instance, reacting ethylene (B1197577) carbonate with an alcohol in the presence of a catalyst is a known method for producing dialkyl carbonates. google.com Basic catalysts are often favored for this transformation. researchgate.net Lipases, such as those from Pseudomonas aeruginosa, have also been successfully used to catalyze the transesterification of benzyl alcohol, demonstrating the potential of biocatalysis in this area. nih.gov
Significant research has been dedicated to developing highly active and stable heterogeneous catalysts that function efficiently under mild conditions. researchgate.net The optimization of these catalytic systems is crucial for maximizing the yield and selectivity of the desired unsymmetrical carbonate.
Supported Catalysts: Mesoporous carbon-supported magnesium oxide (MgO/MC) catalysts have demonstrated remarkably high activity, selectivity, and stability in the transesterification of diethyl carbonate with various alcohols. researchgate.net The uniform dispersion of MgO species is believed to create the primary active sites for the reaction. researchgate.net Similarly, a series of Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts have been developed for the transesterification of dimethyl carbonate with ethanol. rsc.org
Controlling Selectivity: The selectivity towards a specific unsymmetrical carbonate, such as methyl ethyl carbonate (EMC), or a symmetrical one, like diethyl carbonate (DEC), can be controlled by adjusting the molar ratio of the reactants. rsc.org For the 14 wt% KATriz/Al2O3 catalyst, a high selectivity for EMC (up to 99%) was achieved with a 4:1 molar ratio of ethanol to DMC, while a 1:10 ratio favored the formation of DEC with 91% selectivity. rsc.org
Catalyst Activity: The basicity of the catalyst plays a significant role. While stronger bases like sodium and potassium alkoxides are efficient, catalysts with lower basicity, such as K2CO3/ZrO2, have also shown significantly higher activity compared to others like MgO and CaO in certain transesterification reactions. researchgate.netresearchgate.net
Table 1: Comparison of Catalytic Systems for Transesterification
| Catalyst System | Reactants | Key Findings | Reference |
|---|---|---|---|
| MgO/MC | Diethyl Carbonate + Alcohols | High activity and stability at 125 °C; can function at ambient temperatures. | researchgate.net |
| KATriz/Al2O3 | Dimethyl Carbonate + Ethanol | Selectivity adjustable by molar ratio; 99% selectivity for EMC. | rsc.org |
| K2CO3/ZrO2 | Dimethyl Carbonate + Alcohols | Higher activity than MgO or CaO; carboxylate species identified as active sites. | researchgate.net |
| Sodium Alkoxide | Dimethyl Carbonate + Allyl Alcohol | More efficient than corresponding hydroxides; achieved 69% transesterification. | researchgate.net |
Alternative Synthetic Pathways to this compound and Related Benzyl Carbamates
Beyond transesterification, other synthetic routes offer access to this compound and its structural analogs, the benzyl carbamates. These methods often involve different precursors and coupling strategies.
A primary method for synthesizing benzyl carbamate (B1207046), an analog of this compound, involves the reaction of benzyl chloroformate with ammonia (B1221849). chemicalbook.comwikipedia.org This reaction is typically performed by slowly adding benzyl chloroformate to cold, concentrated ammonium (B1175870) hydroxide (B78521) with vigorous stirring. orgsyn.org The resulting benzyl carbamate precipitates from the solution and can be isolated in high yield. orgsyn.org This method is a direct application of the Schotten-Baumann reaction conditions. Benzyl chloroformate itself is prepared by reacting benzyl alcohol with phosgene (B1210022). wikipedia.org The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a cornerstone protecting group for amines in organic synthesis. wikipedia.org
Table 2: Synthesis of Benzyl Carbamate from Benzyl Chloroformate
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl Chloroformate, Ammonia | Cold aqueous ammonia, room temperature for 30 min | 91–94% | orgsyn.org |
| Benzyl Chloroformate, Ammonia | Vigorous stirring in cold ammonia water | Not specified | chemicalbook.com |
Direct coupling methods are emerging as powerful alternatives for synthesizing unsymmetrical carbonates, often with improved atom economy and milder reaction conditions. These strategies can circumvent the use of hazardous precursors like phosgene. osti.gov
Carbon Dioxide Utilization: An efficient and green approach involves the fixation of carbon dioxide (CO2) with alcohols and an alkyl halide. qub.ac.uk The use of Hünig's base appended basic ionic liquids has been shown to be effective for this conversion at room temperature, producing unsymmetrical dialkyl carbonates. qub.ac.uk Another novel method employs visible light and the organic base 1,1,3,3-tetramethyl guanidine (B92328) (TMG) to mediate the synthesis of unsymmetrical carbonates from alcohols, methanol, and CO2 under atmospheric pressure. nih.gov
Metal-Mediated Coupling: Calcium oxide and calcium hydroxide have been found to be highly effective for the synthesis of unsymmetrical carbonates, affording the products in high yield and purity. researchgate.net The co-product, calcium chloride, acts as a water scavenger that is easily removed. researchgate.net Other direct coupling approaches include the reaction between an alcohol, an alkyl halide, and CO2, or the reaction between an alkyl halide and a metal carbonate. osti.gov
In Situ Reagent Formation: A convenient method for preparing benzyl ethers (a related transformation) involves the in situ formation of an active benzylation reagent, 2-benzyloxy-1-methylpyridinium triflate, from 2-benzyloxypyridine and methyl triflate, which then reacts with an alcohol. beilstein-journals.orgnih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its analogs is increasingly being viewed through the lens of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmun.ca
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct coupling reactions, such as the addition of CO2 to two different alcohols, have a higher atom economy than classical methods involving chloroformates, where salts are generated as waste. qub.ac.ukacs.org
Use of Less Hazardous Reagents: A core principle is to avoid using highly toxic reagents. The synthesis of benzyl chloroformate traditionally uses phosgene, a highly toxic gas. wikipedia.org Modern methods that utilize CO2 or dialkyl carbonates as the carbonyl source represent a much safer and more environmentally benign alternative. osti.govresearchgate.net Diethyl carbonate is considered an environmentally friendly and biodegradable reagent. researchgate.net
Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled. kahedu.edu.in The use of heterogeneous catalysts, such as supported MgO or Al2O3 systems, in transesterification reactions allows for easy separation and reuse of the catalyst, minimizing waste. researchgate.netrsc.org
Design for Energy Efficiency: Minimizing the energy requirements for a reaction is a key green principle. kahedu.edu.in The development of catalysts that operate effectively at ambient or mild temperatures, such as the MgO/MC system for transesterification or light-induced CO2 fixation, contributes to a more energy-efficient process. researchgate.netnih.gov
Use of Renewable Feedstocks: While not always directly addressed in synthetic papers, the use of alcohols (like ethanol and benzyl alcohol) derived from biomass would significantly improve the sustainability profile of this compound synthesis. kahedu.edu.in
Application of Sustainable Solvents and Solvent-Free Processes
The choice of solvent is critical in developing sustainable chemical syntheses, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. In recent years, research has shifted towards using greener solvents or eliminating them entirely.
Sustainable Solvents: Organic carbonates, such as propylene (B89431) carbonate (PC) and dimethyl carbonate (DMC), are recognized as green and recyclable solvents for various organic transformations. acs.orgnih.govrsc.org For instance, propylene carbonate has been successfully employed as a reaction medium for the iron-catalyzed synthesis of symmetrical ethers from benzyl alcohols, a reaction closely related to carbonate synthesis. acs.orgnih.gov In these processes, the catalyst and the solvent can be recycled, with propylene carbonate being recovered by distillation under reduced pressure. acs.org The PC-DMC solvent system is considered a promising alternative to problematic polar aprotic solvents like DMF and acetonitrile, offering enhanced environmental, health, and safety profiles. rsc.org The physicochemical properties of the reaction medium can be fine-tuned by adjusting the ratio of PC to DMC, which can impact reaction rates and yields. rsc.org
Solvent-Free Processes: An even more sustainable approach is the implementation of solvent-free reaction conditions. This method eliminates solvent-related waste, simplifies product purification, and can lead to increased reaction rates. The synthesis of benzyl ethers, for example, has been efficiently carried out using allyl and benzyl bromides with solid potassium hydroxide pellets without any solvent. ias.ac.in Similarly, patents for the preparation of benzyl-ethers describe reactions using zinc carbonate or zinc oxide as a catalyst under solvent-free conditions. google.comgoogle.com These examples demonstrate the viability of solvent-free methodologies in related syntheses, suggesting a promising avenue for the green production of this compound.
Development and Utilization of Recyclable Catalysts for Carbonate Formation
Catalysis is a cornerstone of green chemistry, and the development of efficient, selective, and, crucially, recyclable catalysts is paramount for sustainable carbonate production. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and process costs.
Several classes of recyclable catalysts have been successfully employed for the synthesis of various organic carbonates, providing models for this compound production.
Hydrotalcites: Uncalcined Mg-Al hydrotalcite has proven to be a highly active and reusable heterogeneous base catalyst for the synthesis of glycerol (B35011) carbonate from glycerol and dialkyl carbonates under moderate conditions. rsc.org These materials can be easily recovered and reused without requiring further activation, maintaining their high activity. researchgate.net
Mixed Oxides: Binary and ternary oxides have been tested as catalysts for producing diglycerolether dicarbonate (B1257347) using dimethyl carbonate as a reagent. researchgate.net Catalysts such as those based on lanthanum and calcium have shown high yields and can be recovered and reused. researchgate.net
Supported Catalysts: Alumina (Al2O3)-supported 3-amino-1,2,4-triazole potassium (KATriz) has been developed for the transesterification of dimethyl carbonate with ethanol to produce diethyl carbonate (DEC) and methyl ethyl carbonate (EMC). rsc.org This catalyst demonstrated high activity and remained stable over a 500-hour continuous process. rsc.org
Simple Inorganic Salts: A binary catalyst system of potassium iodide (KI) and potassium carbonate (K2CO3) has been shown to be effective for the synthesis of dimethyl carbonate from CO2, methanol, and ethylene oxide. rsc.org This system is easily recovered and was reused 12 times without a significant loss of activity. rsc.org
Iron Salts: In the related field of etherification, simple and inexpensive iron salts like iron(III) chloride hexahydrate (FeCl₃·6H₂O) have been used as recyclable catalysts in the green solvent propylene carbonate. acs.orgnih.gov
The table below summarizes various recyclable catalysts used in the formation of organic carbonates and related compounds.
| Catalyst | Product Synthesized | Key Findings/Advantages | Reference |
|---|---|---|---|
| Mg-Al Hydrotalcite | Glycerol Carbonate | Highly active, reusable heterogeneous base catalyst. | rsc.org |
| La:Ca Mixed Oxides | Diglycerolether Dicarbonate | High yields (>90%); catalyst is recoverable and reusable. | researchgate.net |
| 14 wt% KATriz/Al₂O₃ | Diethyl Carbonate (DEC) / Methyl Ethyl Carbonate (EMC) | High activity and selectivity; stable for over 500 hours on stream. | rsc.org |
| KI/K₂CO₃ | Dimethyl Carbonate (DMC) | Easily recovered and reused 12 times without loss of activity. | rsc.org |
| FeCl₃·6H₂O | Symmetrical Benzyl Ethers | Low-cost, low-toxicity catalyst used in a recyclable green solvent (propylene carbonate). | acs.orgnih.gov |
Atom Economy and Reaction Efficiency in this compound Production
Atom economy and reaction efficiency are fundamental metrics for evaluating the "greenness" of a chemical process. They measure how efficiently reactants are converted into the desired product, thereby minimizing waste. primescholars.comnumberanalytics.com
Atom Economy: Proposed by Barry Trost, atom economy is a theoretical measure of the percentage of reactant atoms that are incorporated into the final desired product. researchgate.net It provides a clear indication of how much waste a particular synthetic route will generate. An ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product. primescholars.com
The synthesis of this compound is often achieved through the transesterification of a dialkyl carbonate (like diethyl carbonate) with benzyl alcohol. The atom economy for this reaction can be calculated as follows:
Reaction: Diethyl Carbonate + Benzyl Alcohol → this compound + Ethanol
The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com
The table below details the calculation for this reaction.
| Compound | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | Reactant |
| Benzyl Alcohol | C₇H₈O | 108.14 | Reactant |
| This compound | C₁₀H₁₂O₃ | 180.20 | Desired Product |
| Ethanol | C₂H₆O | 46.07 | By-product |
| Total Reactant Mass | 226.27 | ||
| Atom Economy Calculation | (180.20 / 226.27) * 100 = 79.6% |
This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass (20.4%) ends up as the ethanol by-product. Green chemistry principles encourage the development of addition reactions that have a 100% atom economy. rsc.org
Reaction Efficiency: While atom economy is a theoretical value, reaction efficiency (or chemical yield) reflects the practical outcome of a synthesis. It is the actual amount of product obtained compared to the theoretical maximum. For industrial viability, both high atom economy and high reaction efficiency are essential. In the synthesis of related carbonates, yields can vary. For example, a direct synthesis of diethyl carbonate from propylene oxide, CO₂, and ethanol achieved a 54.4% yield. researchgate.net Processes for producing dibenzyl carbonates from dialkyl carbonates and benzyl alcohol are described as providing "good yields". google.com Achieving high reaction efficiency in this compound production is critical for minimizing waste and ensuring the process is economically feasible.
Mechanistic Investigations of Benzyl Ethyl Carbonate Reactions
Elucidation of Formation Mechanisms
The formation of the carbonate bond in benzyl (B1604629) ethyl carbonate can be achieved through several synthetic routes, with transesterification and nucleophilic substitution being the most prominent. The elucidation of these mechanisms is crucial for optimizing reaction conditions and improving yields.
Transesterification is a widely employed method for the synthesis of carbonates. In the context of benzyl ethyl carbonate, this typically involves the reaction of a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, with benzyl alcohol in the presence of a catalyst.
The catalytic cycle for the formation of this compound via transesterification of diethyl carbonate with benzyl alcohol can be generalized from related transesterification reactions. rsc.orgorganic-chemistry.org The process is often facilitated by a basic or an acid catalyst.
A plausible catalytic cycle using a basic catalyst, such as an alkoxide, can be described as follows:
Activation of Benzyl Alcohol: The basic catalyst deprotonates benzyl alcohol to form the more nucleophilic benzyl alkoxide.
Nucleophilic Attack: The benzyl alkoxide attacks the electrophilic carbonyl carbon of diethyl carbonate, leading to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, eliminating an ethoxide ion, which is then protonated by the previously formed conjugate acid of the catalyst, regenerating the catalyst and producing ethanol (B145695) as a byproduct.
Product Formation: The resulting product is this compound.
The reaction is reversible, and the removal of the lower-boiling alcohol (ethanol in this case) can drive the equilibrium towards the formation of the desired product. Various catalysts, including metal oxides and enzymes, have been shown to be effective in promoting transesterification reactions for the synthesis of different carbonates. rsc.orgresearchgate.net
A study on the etherification of benzylic alcohols in dimethyl carbonate (DMC) showed that under certain conditions, a transesterification process occurs, leading to the formation of methyl carbonates. acs.org This suggests that the reaction of benzyl alcohol with a dialkyl carbonate proceeds through a transesterification mechanism to yield the corresponding benzyl alkyl carbonate.
The table below summarizes representative conditions for transesterification reactions leading to carbonate formation.
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol, Diethyl carbonate | Basic or Acid Catalyst | Not specified | Not specified | Not specified | General knowledge |
| Dimethyl carbonate, Ethanol | KATriz/Al2O3 | None | Not specified | Up to 91% (for DEC) | rsc.org |
| Benzyl alcohol, Dimethyl carbonate | FeCl3·6H2O | DMC | 100 | 53-85 (for methyl carbonates) | acs.org |
Nucleophilic substitution reactions provide another important route to this compound. This pathway typically involves the reaction of a benzyl-containing electrophile with an ethyl-containing nucleophile, or vice versa, at a carbonyl group. A common method involves the use of chloroformates.
The formation of this compound can be envisioned through the reaction of ethyl chloroformate with benzyl alcohol in the presence of a base. The mechanism proceeds as follows:
Deprotonation of Benzyl Alcohol: A base deprotonates benzyl alcohol to form the benzyl alkoxide.
Nucleophilic Attack: The highly nucleophilic benzyl alkoxide attacks the carbonyl carbon of ethyl chloroformate. This is an example of a nucleophilic acyl substitution. inflibnet.ac.in
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Chloride Ion Elimination: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.
Product Formation: this compound is formed.
Alternatively, benzyl chloroformate can react with ethanol in the presence of a base to yield this compound through a similar nucleophilic substitution mechanism. vaia.compearson.com The choice of reactants can be influenced by their commercial availability and reactivity.
The synthesis of various carbamates, which are structurally related to carbonates, has been reported via the amino-dehalogenation of ethyl chloroformate, highlighting the utility of this nucleophilic substitution pathway. scirp.org
Thermal Degradation and Decomposition Pathways of this compound
The thermal stability of this compound is a critical parameter, particularly for its storage and application at elevated temperatures. Understanding its decomposition pathways is essential for predicting its behavior and potential byproducts under thermal stress.
The pyrolysis of this compound has been the subject of kinetic studies to determine the rates and mechanisms of its thermal decomposition. A key study in this area is "Pyrolysis Studies. IX. Rates and Mechanism of Thermal Decomposition of Phenyl and Benzyl Ethyl Carbonates". acs.org While the detailed kinetic parameters from this specific study are not fully available in the search results, it indicates that the thermal decomposition of this compound proceeds through a unimolecular process.
General studies on the thermal decomposition of other organic carbonates, such as ethylene (B1197577) carbonate and dimethyl carbonate, reveal that these compounds decompose via pathways involving the elimination of carbon dioxide. elsevierpure.com For instance, the pyrolysis of ethylene carbonate can lead to the formation of acetaldehyde (B116499) and carbon dioxide. elsevierpure.com The kinetics of such reactions are often studied in shock tubes or flow reactors at high temperatures. nih.govresearchgate.net
The thermal degradation of poly(benzyl methacrylate), a related benzylic ester, has also been investigated, with activation energies for decomposition being calculated using thermogravimetric analysis (TGA). dergi-fytronix.com Such studies provide a framework for understanding the energy barriers involved in the thermal breakdown of compounds containing benzyl and ester or carbonate functionalities.
The pyrolysis of this compound is expected to yield a variety of products depending on the reaction conditions. Based on the decomposition of related compounds, several pathways can be postulated. One likely pathway involves the concerted elimination of carbon dioxide and ethylene to form benzyl alcohol, or the elimination of ethanol and carbon dioxide to form toluene.
Another potential decomposition route is the homolytic cleavage of the benzyl-oxygen bond to form a benzyl radical and an ethyl carbonate radical. The benzyl radical can then undergo further reactions, such as dimerization to form bibenzyl or decomposition at higher temperatures. nih.govresearchgate.net The ethyl carbonate radical can decompose to an ethyl radical and carbon dioxide.
Studies on the pyrolysis of ethylbenzene (B125841) have shown that at high temperatures, it decomposes into hydrogen, styrene, methane, toluene, ethylene, ethane, and benzene (B151609) through a free-radical chain reaction. rsc.org The presence of the benzyl group in this compound suggests that similar aromatic products could be formed during its pyrolysis.
The decomposition of carbonates in lithium-ion battery electrolytes, which often contain ethylene carbonate and diethyl carbonate, leads to a complex mixture of products, including various gases and oligomers, through intricate reaction pathways. researchgate.netresearchgate.net These studies underscore the potential for multiple secondary reactions following the initial decomposition of the carbonate.
Reactivity in Advanced Organic Transformations
This compound can participate in a range of advanced organic transformations, often leveraging the reactivity of the benzyl group or the carbonate moiety as a leaving group.
One notable application is in palladium-catalyzed reactions. For example, aryl benzyl carbonates can undergo a decarboxylative etherification to produce benzyl-protected phenols. organic-chemistry.org This transformation highlights the utility of the carbonate group as a leaving group in the presence of a suitable catalyst.
Benzyl carbonates can also be used as electrophiles in cross-coupling reactions. While specific examples with this compound are not prevalent in the provided search results, the general reactivity of benzyl derivatives in such reactions is well-established. For instance, iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been demonstrated to form thioethers. acs.orgnih.govorganic-chemistry.orgnih.gov This suggests the potential for this compound to act as an electrophile under appropriate catalytic conditions, where the carbonate moiety would serve as the leaving group.
Furthermore, enzymatic catalysis has been explored for the synthesis of related carbonates. For example, the enzyme EstCE1 has been shown to catalyze the formation of benzyl methyl carbonate from dimethyl carbonate and benzylamine (B48309). researchgate.net This points towards the potential for biocatalytic transformations involving this compound, offering a green and selective synthetic approach.
The reactivity of the carbonyl group in this compound also allows for its participation in reactions such as the formation of other esters through transesterification.
Role as a Reagent in Carbonylation and Related Reactions
This compound has emerged as a valuable C1 building block in carbonylation reactions, which are fundamental processes for introducing a carbonyl group into a molecule. These reactions are crucial in the synthesis of a wide array of commercially important compounds, including esters and amides.
Recent research has demonstrated a methodology for the carbonylation of benzyl carbonates to produce isotopically labeled esters and amides. au.dkresearchgate.net This process employs a decarboxylative carbonylation strategy. In this approach, near-stoichiometric amounts of ex-situ generated carbon monoxide (¹²CO or ¹³CO) are used. researchgate.net This method is noted for its extensive substrate scope, tolerance of various functional groups, and high product yields. au.dkresearchgate.net
Mechanistic investigations have provided insights into the catalytic cycle of these reactions. au.dk The choice of ligand has been shown to be critical in overcoming the challenges associated with low-pressure carbonylation. au.dk Studies involving the reaction of Pd(0) with benzyl carbonate support the oxidative addition of the palladium catalyst to an intermediate carbonate species. au.dk This is followed by decarboxylation to generate a key benzyl phenoxide complex. au.dk
Furthermore, a complementary method has been developed that involves the catalytic in-situ generation of carbon monoxide from the carbon dioxide released during the decarboxylation process. au.dk This demonstrates the potential for converting CO2-derived compounds into valuable CO-containing frameworks. au.dk
In a different context, the carbonylation of polyfluorinated alkylbenzenes and benzocycloalkenes at the benzyl C-F and C-Cl bonds has been achieved using carbon monoxide in the presence of antimony pentafluoride (SbF5). nih.gov This reaction leads to the formation of the corresponding α-arylcarboxylic acids or their methyl esters after treatment with water or methanol. nih.gov
Participation in Functional Group Interconversions
Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another, thereby altering the chemical properties and reactivity of a molecule. solubilityofthings.com this compound can participate in such transformations, primarily through reactions that leverage the reactivity of the benzylic position. wikipedia.org
The benzyl group itself is a versatile player in organic synthesis. For instance, a non-tertiary benzylic alkyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. wikipedia.org Additionally, selective oxidation of a benzylic methylene (B1212753) group to a carbonyl can be achieved using specific reagents. wikipedia.org
While direct examples of this compound in a wide range of functional group interconversions are not extensively documented in the provided search results, its structural components suggest potential applications. The ester linkage can be susceptible to hydrolysis, leading to the formation of benzyl alcohol, ethanol, and carbon dioxide. Benzyl alcohol, a product of this potential hydrolysis, is a key intermediate in many functional group interconversions. For example, it can be converted to a sulfonamide in a reaction catalyzed by benzaldehyde (B42025) and potassium carbonate. organic-chemistry.org
Furthermore, the related compound, benzyl methyl carbonate, has been utilized in the synthesis of aryl benzyl ethers. Nucleophilic substitution of benzyl methyl carbonates with phenols, in the presence of a suitable catalyst, yields the corresponding ethers. organic-chemistry.org This suggests that this compound could potentially undergo similar transformations.
The table below provides a summary of the physical and chemical properties of this compound.
The spectroscopic data for this compound is detailed in the table below, providing key identifiers for its structural confirmation.
The following table lists the chemical compounds mentioned in this article.
Computational and Theoretical Approaches to Benzyl Ethyl Carbonate Systems
Molecular Modeling and Quantum Chemical Calculations
Theoretical studies, often utilizing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of benzyl (B1604629) ethyl carbonate. These methods allow for the exploration of the molecule's potential energy surface to identify stable conformations and to understand its electronic nature and vibrational properties.
The geometry of benzyl ethyl carbonate is not static; rotation around its single bonds gives rise to various conformers. Computational methods are used to find the optimized geometry of these conformers, representing the minimum energy structures. For instance, studies on similar molecules like cis-1-benzyl-4-methylcyclohexane have shown that the benzyl group has a conformational preference, with the equatorial orientation being slightly more stable than the axial one. rsc.org This preference is due to the minimization of steric interactions.
| Parameter | Typical Value (Å or °) | Computational Method Reference |
|---|---|---|
| C=O Bond Length | ~1.20 - 1.22 | DFT/B3LYP |
| C-O (Ester) Bond Length | ~1.33 - 1.36 | DFT/B3LYP |
| O-C-O Bond Angle | ~108 - 112 | DFT/B3LYP |
| O=C-O Bond Angle | ~124 - 127 | DFT/B3LYP |
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. umt.edu.my
For a related compound, benzyl phenyl carbonate, DFT calculations have been used to analyze the electronic properties, including the HOMO and LUMO energies. nih.gov Similar analyses for this compound would reveal the localization of these orbitals. It is expected that the HOMO would have significant contributions from the electron-rich oxygen atoms and the π-system of the benzene (B151609) ring, while the LUMO would be centered on the carbonyl group (C=O), which is the primary electron-accepting site. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and characterize the nature of the chemical bonds (e.g., σ, π, and non-bonding interactions). nih.gov
Table 2: Conceptual Electronic Properties of this compound based on Analogous Compounds Note: The values in this table are illustrative and based on general principles and data from similar molecules, as specific computational results for this compound were not available.
| Property | Expected Characteristic | Theoretical Basis |
|---|---|---|
| HOMO Localization | Primarily on the phenyl ring and ether oxygen atoms | π-system and lone pairs are high in energy |
| LUMO Localization | Primarily on the carbonyl (C=O) group | π* antibonding orbital is low in energy |
| HOMO-LUMO Gap | Moderate, indicating reasonable stability | General for organic carbonates |
| Mulliken Atomic Charges | Negative charge on oxygen atoms, positive on carbonyl carbon | Electronegativity differences |
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). researchgate.net
Computational studies on related molecules, such as benzyl phenyl carbonate nih.gov and ethyl benzyl carbamates researchgate.netscirp.org, have demonstrated the utility of DFT in predicting vibrational spectra. These calculations can help in the assignment of the various absorption bands observed in experimental spectra to specific molecular motions, such as C-H stretches, C=O stretches, and skeletal vibrations of the benzyl and ethyl groups. jetir.org It is common practice to scale the calculated harmonic frequencies by an empirical factor to better match the experimental anharmonic frequencies. researchgate.netnih.gov
For this compound, theoretical predictions would show characteristic vibrational modes. For example, the C=O stretching vibration is expected to appear as a strong band in the IR spectrum around 1740-1760 cm⁻¹. The C-O stretching vibrations would appear at lower frequencies, and the aromatic C-H and C=C stretching modes of the benzyl group would also be present.
Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (Benzyl Phenyl Carbonate) nih.gov Note: This data is for a closely related compound and serves as an example of the correlation between theoretical and experimental vibrational spectroscopy.
| Vibrational Mode | Calculated Frequency (B3LYP/6-31G(d,p)) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |
|---|---|---|---|
| C=O Stretch | 1771 | 1765 | 1766 |
| Aromatic C-H Stretch | 3070-3100 | 3065-3085 | 3065-3080 |
| CH₂ Stretch (asymmetric) | 2990 | 2985 | 2988 |
| C-O-C Stretch (asymmetric) | 1215 | 1210 | 1212 |
Reaction Mechanism Simulation
Computational chemistry is not limited to static molecules; it can also be used to simulate chemical reactions, providing insights into reaction pathways and kinetics that are often difficult to obtain experimentally.
A key aspect of understanding a chemical reaction is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The transition state represents a first-order saddle point on the potential energy surface. Computational methods can be employed to locate the geometry of the transition state and calculate its energy. researchgate.net Once the structures of the reactants, transition state, and products are optimized, an energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is a crucial factor in determining the reaction rate.
For this compound, a relevant reaction that has been studied is its thermal decomposition (pyrolysis). acs.org Theoretical studies on the pyrolysis of similar carbonates suggest that these reactions often proceed through a concerted, cyclic transition state. For example, the thermal decomposition of diethyl carbonate is believed to proceed via a six-membered ring transition state leading to the formation of ethylene (B1197577), ethanol (B145695), and carbon dioxide. A similar mechanism can be proposed for this compound, involving the elimination of ethylene and benzyl alcohol, or other decomposition pathways. Computational modeling can be used to compare the activation barriers for different possible decomposition pathways to determine the most likely mechanism.
From the calculated energy profile, it is possible to estimate kinetic parameters such as the rate constant (k) and the Arrhenius parameters (the pre-exponential factor A and the activation energy Ea). Transition State Theory (TST) is a common framework for these calculations. TST relates the rate constant to the partition functions of the reactants and the transition state. These partition functions can be calculated from the optimized geometries and vibrational frequencies obtained from quantum chemical calculations.
While specific computational kinetic data for this compound is not detailed in the provided search results, a study on the pyrolysis of this compound has experimentally determined the kinetics of its thermal decomposition. acs.org Such experimental data provides a valuable benchmark for validating and refining computational models of the reaction. Automated computational approaches are also being developed to determine kinetic models and parameters from experimental data, which can be applied to systems involving this compound. acs.org
Table 4: Illustrative Data from a Study on the Pyrolysis of this compound acs.org Note: This table presents conceptual data based on the findings of a study on the thermal decomposition of this compound.
| Kinetic Parameter | Finding | Methodology |
|---|---|---|
| Reaction Products | Toluene, ethanol, carbon dioxide, and bibenzyl are major products. | Experimental analysis of pyrolysis products. |
| Proposed Mechanism | The reaction likely proceeds through a combination of radical and concerted pathways. | Based on product distribution and kinetic data. |
| Rate-Determining Step | Initial bond cleavage (C-O or C-C) is likely rate-determining. | Inference from kinetic studies. |
Application of Advanced Theoretical Frameworks
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For this compound, advanced theoretical frameworks such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer profound insights into its electronic structure, reactivity, and behavior in complex environments. These computational approaches are instrumental in elucidating reaction mechanisms and predicting material properties, guiding experimental work and the development of new applications.
Density Functional Theory (DFT) Studies on this compound Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the reactivity and stability of chemical compounds. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on structurally related organic carbonates and molecules containing benzyl groups.
DFT calculations, such as those using the B3LYP hybrid functional with a 6-311G(d,p) basis set, are utilized to optimize the molecular geometry and to calculate various electronic properties. nih.gov These properties, including orbital energies, atomic charges, and the distribution of the electron density, are crucial for understanding the molecule's reactivity. For instance, the Fukui function, a key descriptor derived from DFT, can be used to predict sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
In studies of similar organic carbonates like ethylene carbonate (EC), DFT has been employed to investigate their interactions with lithium ions, which is critical for their application as electrolytes in lithium-ion batteries. ucc.ie These calculations help in understanding the stability of solvent-ion complexes and the structural changes in the solvent molecule upon interaction with a cation. ucc.ie For example, significant changes in the vibrational frequencies of the carbonate's carbonyl group upon complexation are often predicted by DFT and confirmed by infrared (IR) spectroscopy. ucc.ie
Furthermore, DFT can be used to analyze the stability of different conformers and tautomers of a molecule. nih.gov For a molecule like this compound, this could involve studying the rotational barriers around the various single bonds and the relative energies of the resulting conformers. The insights gained from such studies are vital for understanding its chemical behavior in different environments.
A hypothetical application of DFT to this compound would involve calculating the following:
Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution indicate the molecule's ability to donate or accept electrons, respectively.
Electrostatic Potential (ESP) Map: This map reveals the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Reaction Pathways: DFT can be used to model the energy profiles of potential reactions, such as hydrolysis or transesterification, by locating transition states and calculating activation energies.
The table below summarizes key parameters that would be investigated in a typical DFT study of this compound, based on findings for related compounds.
| Parameter | Significance for Reactivity | Typical DFT Functional/Basis Set |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | B3LYP/6-311++G(d,p) |
| Natural Atomic Charges | Identifies electrophilic and nucleophilic centers within the molecule. | NBO analysis using B3LYP/6-31G(d,p) |
| Fukui Functions (f+, f-, f0) | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. | Calculated from population analysis at different charge states. |
| Gibbs Free Energy of Reaction | Determines the spontaneity and equilibrium position of a chemical reaction. | Calculated from vibrational frequencies and electronic energies. |
Molecular Dynamics Simulations for Related Interfacial Phenomena
MD simulations have been instrumental in studying the interfacial properties of systems containing surfactants, polymers, and asphaltenes. bohrium.comresearchgate.net These simulations can reveal how molecules orient themselves at an interface, the nature of their interactions with the surface, and the resulting structure and dynamics of the interfacial region. For example, MD simulations have been used to study the adsorption of surfactants on carbonate surfaces, providing insights into wettability alteration in reservoir rocks. researchgate.net
In the context of this compound, MD simulations could be employed to study its behavior at various interfaces, such as:
Solid-Liquid Interface: Investigating the adsorption and orientation of this compound on a solid surface, such as a metal oxide or a polymer. This is relevant for applications in coatings, lubrication, and as a solvent for surface reactions.
Liquid-Vapor Interface: Understanding the surface tension and the molecular organization at the liquid's surface.
Liquid-Liquid Interface: Studying its behavior as a co-solvent or a component in an emulsion, which is important in extraction and separation processes.
A typical MD simulation involves defining a simulation box containing the molecules of interest, assigning a force field to describe the interactions between atoms, and integrating Newton's equations of motion to track the trajectory of each atom over time. ncsu.edu From these trajectories, various properties can be calculated, such as density profiles, radial distribution functions, and orientation order parameters, which provide a detailed picture of the interfacial structure.
The table below outlines the key aspects of an MD simulation that could be applied to study the interfacial phenomena of this compound.
| Simulation Aspect | Purpose and Information Gained | Common Methodologies/Force Fields |
| System Setup | Creation of a realistic model of the interface (e.g., a slab of solid material in contact with liquid this compound). | Use of molecular packing algorithms and periodic boundary conditions. |
| Force Field | Defines the potential energy of the system as a function of atomic positions. Accuracy is crucial for realistic simulations. | General Amber Force Field (GAFF), OPLS-AA, or a custom-parameterized force field. |
| Simulation Ensemble | Controls thermodynamic variables like temperature, pressure, and volume (e.g., NVT, NPT). | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) ensembles. |
| Analysis of Trajectories | Extraction of meaningful data from the raw simulation output. | Calculation of density profiles, radial distribution functions (RDFs), mean square displacement (MSD), and molecular orientation. |
By applying these advanced theoretical frameworks, a comprehensive, molecular-level understanding of this compound's reactivity and interfacial behavior can be achieved, paving the way for its tailored application in various chemical and material science domains.
Advanced Research and Future Perspectives in Benzyl Ethyl Carbonate Chemistry
Innovations in Catalytic Systems for Enhanced Performance
The performance of chemical syntheses heavily relies on the efficiency of the catalyst. For benzyl (B1604629) ethyl carbonate, research is focused on developing novel catalysts that offer higher yields, better selectivity, and improved operational stability under milder conditions.
Development of Novel Heterogeneous and Homogeneous Catalysts
The synthesis of asymmetric carbonates like benzyl ethyl carbonate often involves the transesterification of compounds such as dimethyl carbonate or diethyl carbonate with benzyl alcohol. The choice of catalyst is paramount in directing the reaction's outcome.
Homogeneous Catalysis: Homogeneous catalysts, while often exhibiting high activity, can present challenges in separation and recovery. researchgate.net For instance, titanium-based complexes like Ti(OBu)₄ are recognized as effective homogeneous catalysts for transesterification. researchgate.net In a related field, nickel-based homogeneous catalysts have been extensively developed for the carboxylation of benzyl halides using CO₂, a process that generates phenylacetic acids, which are precursors to various valuable chemicals. nih.govorganic-chemistry.orgacs.org These systems, often comprising a nickel salt (e.g., NiCl₂·glyme), a phosphine (B1218219) ligand, and a reducing agent, operate under mild conditions and show excellent chemoselectivity, providing a user-friendly protocol. organic-chemistry.orgacs.org Similarly, potassium imidazole (B134444) (KIm) has been identified as a highly active and stable homogeneous base catalyst for dimethyl carbonate synthesis via transesterification, reaching equilibrium rapidly with high yields. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. Zeolites, specifically sodium-exchanged faujasites (NaX or NaY), have been shown to be effective catalysts for the reaction of benzyl-type alcohols with dimethyl carbonate. unive.it Interestingly, these catalysts can selectively produce methyl ethers instead of the expected methyl alkyl carbonates, which are typically formed under conventional basic catalysis (e.g., K₂CO₃). unive.it Cerium(IV) oxide (CeO₂) has emerged as a robust and reusable heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO₂, and alcohols, suggesting its potential for related carbonate syntheses. rsc.org Other developments include Al₂O₃-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts, which have demonstrated high activity and selectivity in the transesterification of dimethyl carbonate with ethanol (B145695) to produce methyl ethyl carbonate and diethyl carbonate. rsc.org
The following table summarizes the performance of various catalytic systems in related carbonate and ether syntheses.
| Catalyst System | Substrates | Product(s) | Key Findings | Reference(s) |
| NaY or NaX Zeolites | Benzyl alcohol, Dimethyl carbonate | Benzyl methyl ether | High yields (up to 98%); selective etherification over carbonylation. | unive.it |
| K₂CO₃ | Benzyl alcohol, Dimethyl carbonate | Benzyl methyl carbonate | Exclusive formation of the carbonate product via transesterification. | unive.it |
| 14 wt% KATriz/Al₂O₃ | Dimethyl carbonate, Ethanol | Methyl ethyl carbonate, Diethyl carbonate | High selectivity for either product by varying substrate molar ratio; stable for 500h. | rsc.org |
| CeO₂ | Benzylamine (B48309), CO₂, Methanol | Methyl benzylcarbamate | 92% yield; catalyst is reusable after calcination. | rsc.org |
| Potassium Imidazole (KIm) | Propylene (B89431) carbonate, Methanol | Dimethyl carbonate | Reached 73% yield in under 3 minutes; stable over 10 cycles. | rsc.org |
| NiCl₂·glyme / PCp₃·HBF₄ / Zn | Benzyl chlorides, CO₂ | Phenylacetic acids | High yields at room temperature and atmospheric pressure. | organic-chemistry.orgacs.org |
Exploration of Biocatalytic and Organocatalytic Applications
In the quest for greener and more selective synthesis routes, biocatalysis and organocatalysis have gained significant traction.
Biocatalysis: Enzymes offer remarkable selectivity under mild, aqueous conditions. A family VIII carboxylesterase, EstCE1, has demonstrated the ability to catalyze the formation of benzyl methyl carbonate from dimethyl carbonate and benzylamine in an aqueous buffer. researchgate.net This highlights the potential of acyltransferases to perform efficient acylation reactions in water, overcoming the common issue of hydrolysis that affects many hydrolases. researchgate.net The development of such promiscuous acyltransferases opens a viable path for the biocatalytic production of various carbonates, including this compound. researchgate.net
Organocatalysis: Organocatalysts are small organic molecules that can mediate chemical transformations. Their use avoids potentially toxic and expensive metal catalysts. An organocatalytic continuous flow process has been developed for preparing non-symmetric benzyl carbonate derivatives using dimethyl carbonate. researchgate.net The field of asymmetric organocatalysis is also expanding, with reactions being successfully performed in greener, bio-based solvents like ethyl acetate (B1210297) and diethyl carbonate. mdpi.com For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the formation of chiral esters in ethyl acetate with high yields and enantioselectivity. mdpi.com These advancements suggest a promising future for the application of organocatalysts in the clean and efficient synthesis of chiral or non-chiral this compound derivatives.
Emerging Methodologies in Sustainable Synthesis
Sustainability in chemical manufacturing involves minimizing waste, reducing energy consumption, and utilizing renewable resources. Methodologies like flow chemistry and the use of carbon dioxide as a raw material are at the forefront of this movement.
Integration of Flow Chemistry for Continuous Production
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers numerous advantages. chim.it These include enhanced heat and mass transfer, improved safety by containing hazardous reagents in small volumes, and simplified scale-up. chim.ituc.pt
The synthesis of various fine chemicals and active pharmaceutical ingredients (APIs) has already benefited from this technology. mdpi.comnih.gov For instance, a continuous flow process was developed for the organocatalyzed methoxycarbonylation of benzyl alcohol derivatives, demonstrating the feasibility of this approach for producing benzyl carbonates. researchgate.net In another example, a multi-step flow system was used to synthesize important API intermediates from bio-based glycerol (B35011). uc.pt The transition from batch to flow can lead to dramatic improvements in efficiency; a reaction that gave 44% conversion in batch achieved near-complete conversion in 30 seconds under optimized flow conditions. chim.it The integration of flow chemistry for the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes. nih.gov
Utilization of Carbon Dioxide as a C1 Feedstock for Carbonates
Carbon dioxide (CO₂) is an abundant, inexpensive, and non-toxic greenhouse gas. Its utilization as a C1 feedstock for synthesizing valuable chemicals is a cornerstone of green chemistry. google.com One of the most successful applications is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates like ethylene (B1197577) carbonate and propylene carbonate. researchgate.netgoogle.comresearchgate.net This process is 100% atom-economical and has been realized using various catalytic systems, including immobilized metal complexes and bifunctional catalysts under supercritical conditions. researchgate.netresearchgate.net
While the direct synthesis of asymmetric acyclic carbonates like this compound from CO₂, benzyl alcohol, and ethanol remains challenging, indirect routes are being actively explored. A significant body of research focuses on the metal-catalyzed carboxylation of benzyl halides with CO₂ to produce phenylacetic acids. nih.govacs.orgnih.gov Another innovative approach involves the one-pot synthesis of carbamates from an amine, CO₂, and an alcohol over a heterogeneous CeO₂ catalyst. rsc.org This reaction is believed to proceed through an intermediate, such as dimethyl carbonate, formed in situ. rsc.org These strategies demonstrate the growing potential of CO₂ as a viable carbon source for producing the precursors necessary for this compound synthesis, paving the way for more sustainable production pathways.
Exploration of New Functionalized this compound Derivatives
The functionalization of a core chemical structure is a common strategy to create new molecules with tailored properties for specific applications. Research in this area aims to synthesize novel derivatives of this compound by introducing various functional groups.
While direct reports on a wide range of functionalized this compound derivatives are limited, related structures provide insight into current research directions. For example, a multi-step synthesis has been developed for a series of ethyl N-functionalized α-amino benzimidazole (B57391) acrylate (B77674) derivatives, which were evaluated for their cytotoxic potential. nih.gov Similarly, new ethyl benzyl carbamates, which are structurally related to carbonates, have been synthesized and modeled for their potential as ixodicides. scirp.orgresearchgate.net The synthesis of compounds like (benzyl-cyclopentylamino) ethyl carbonate further illustrates the exploration of nitrogen-containing functional groups on the carbonate backbone. chemsynthesis.com These efforts to create libraries of related compounds, such as benzimidazole-triazole derivatives with potential antifungal activity, demonstrate the broad interest in modifying benzyl-containing scaffolds to achieve specific biological or material properties. nih.gov The synthetic strategies employed in these studies, including reductive amination and modifications of addition-elimination reactions, could be adapted for the creation of new functionalized this compound derivatives with novel applications. nih.govscirp.org
Design and Synthesis of Derivatives with Tailored Reactivity
The synthesis of unsymmetrical organic carbonates like this compound presents unique challenges, primarily due to their tendency to decompose, especially in the presence of moisture. acs.org Researchers are actively exploring novel catalytic systems to facilitate their synthesis under milder and more efficient conditions.
One promising approach involves the use of metal salt/ionic liquid catalyst systems. For instance, an AgCl/1-butyl-3-methylimidazolium acetate system has demonstrated high efficiency for synthesizing asymmetrical organic carbonates at room temperature and atmospheric pressure. nih.gov This system's ability to be reused multiple times without a significant loss in performance marks a step towards more sustainable chemical production. nih.gov
Another innovative method employs calcium salts, such as calcium oxide and calcium hydroxide (B78521), for the synthesis of unsymmetrical carbonates. acs.org This process is noted for its high yield and purity of the final product, with the co-product, calcium chloride, acting as a water scavenger that can be easily removed. acs.org This eliminates the need for additional drying steps and complex purification, aligning with the principles of green chemistry. acs.org
Furthermore, visible light-assisted, metal-free synthesis using organic bases like 1,1,3,3-tetramethyl guanidine (B92328) (TMG) has been explored for producing unsymmetrical methyl aryl/alkyl carbonates from alcohols, methanol, and CO2 under ambient conditions. rsc.org The use of light as an energy source represents a novel and potentially more sustainable pathway for carbonate synthesis.
The transesterification of dimethyl carbonate (DMC) with benzyl alcohol is a key route to producing benzyl alkyl carbonates. unive.it Catalysts such as CsF supported on α-Al2O3 and certain ionic liquids have been shown to be effective for this transformation, leading to the formation of unsymmetrical benzyl alkyl carbonates. unive.it
The table below summarizes various synthetic methods for unsymmetrical carbonates, highlighting the diversity of approaches being investigated.
| Catalyst System | Reactants | Conditions | Key Advantages |
| AgCl/Ionic Liquid | CO2, Propargylic Alcohols, Primary Alcohols | Room Temperature, Atmospheric Pressure | High activity, catalyst reusability nih.gov |
| Calcium Oxide/Hydroxide | Not specified | Not specified | High yield and purity, no complex purification acs.org |
| 1,1,3,3-tetramethyl guanidine (TMG) | Alcohols, Methanol, CO2 | Visible Light, Ambient Temperature | Metal-free, uses light as energy source rsc.org |
| CsF/α-Al2O3 | Dimethyl Carbonate, Benzyl Alcohol | 90°C | High conversion, potential for catalyst recycling unive.it |
Structure-Reactivity-Functionality Relationship Studies
The relationship between the structure of this compound and its derivatives and their resulting chemical behavior is a critical area of study. The electronic bias in unsymmetrical carbonates, caused by the different leaving abilities of the two alkoxide groups, makes them more prone to decomposition compared to their symmetrical counterparts. acs.org This inherent instability necessitates anhydrous synthetic methods. acs.org
Solvent effects also play a crucial role in the reaction pathways of related compounds. For instance, in the solvolysis of benzyl chloroformate in TFE-ethanol mixtures, the formation of this compound is the major product, indicating a dominant addition-elimination pathway. nih.gov This highlights how the reaction environment can be tuned to favor the formation of the desired carbonate product.
The reactivity of benzyl derivatives is often comparable to allyl derivatives in nucleophilic substitution reactions. nih.gov This similarity provides a predictive framework for understanding the reactivity of new this compound derivatives based on the known behavior of analogous allyl compounds.
Environmental Impact and Circular Economy Considerations
The growing emphasis on sustainable chemistry necessitates a thorough evaluation of the environmental impact of chemical production and use, including that of this compound.
Life Cycle Assessment of this compound Production and Use
Strategies for Waste Minimization and Byproduct Utilization
A key aspect of creating a circular economy around this compound production is the minimization of waste and the effective utilization of byproducts. In the synthesis of dibenzyl carbonate from dimethyl carbonate and an excess of benzyl alcohol, the unreacted benzyl alcohol can be quantitatively distilled off and reused without further purification. unive.it This demonstrates a practical strategy for waste reduction and resource efficiency.
The choice of catalyst can also influence waste generation. Heterogeneous catalysts, such as CsF supported on α-Al2O3, are advantageous as they can be more easily separated from the reaction mixture and potentially recycled, reducing catalyst waste. unive.it
The decomposition of the carbonate product itself can lead to byproducts. For instance, dibenzyl carbonate can decompose to dibenzyl ether. unive.it Selecting catalysts and reaction conditions that minimize these side reactions is crucial for maximizing the yield of the desired product and reducing waste. unive.it The development of catalytic systems that are not only efficient but also highly selective is a primary goal in this area. researchgate.net
The table below outlines some strategies for waste minimization in the context of this compound and related carbonate synthesis.
| Strategy | Description | Example |
| Reactant Recycling | Recovering and reusing unreacted starting materials. | Distillation and reuse of excess benzyl alcohol in dibenzyl carbonate synthesis. unive.it |
| Catalyst Recycling | Using heterogeneous catalysts that can be easily separated and reused. | Use of supported catalysts like CsF/α-Al2O3. unive.it |
| Byproduct Prevention | Optimizing reaction conditions and catalyst choice to minimize side reactions. | Selecting catalysts that do not promote the decomposition of the carbonate product to ethers. unive.it |
| Use of Greener Reagents | Employing less toxic and more sustainable starting materials. | Using dimethyl carbonate as a greener alternative to other methylating agents. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
